4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline
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Overview
Description
4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a complex structure with a morpholinomethyl group attached to a pyridinyl ring, which is further connected to a methyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of a pyridinyl intermediate through a series of reactions, such as halogenation and nucleophilic substitution.
Attachment of the Morpholinomethyl Group: The pyridinyl intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the morpholinomethyl-pyridinyl compound.
Coupling with Aniline: The final step involves coupling the morpholinomethyl-pyridinyl compound with 4-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is explored for its potential in creating advanced materials, such as organic semiconductors and polymers.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholinomethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate pathways by modulating the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-(morpholinomethyl)pyridin-3-yl)naphthalen-1-amine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-Methyl-3-(6-(morpholinomethyl)pyridin-3-yl)aniline is unique due to its specific structural features, such as the presence of both a morpholinomethyl group and a pyridinyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N3O |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
4-methyl-3-[6-(morpholin-4-ylmethyl)pyridin-3-yl]aniline |
InChI |
InChI=1S/C17H21N3O/c1-13-2-4-15(18)10-17(13)14-3-5-16(19-11-14)12-20-6-8-21-9-7-20/h2-5,10-11H,6-9,12,18H2,1H3 |
InChI Key |
YPXJOHUMNBTVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
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